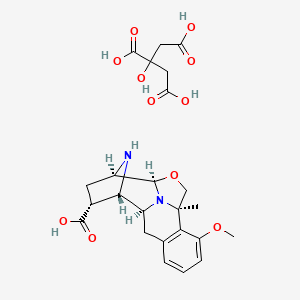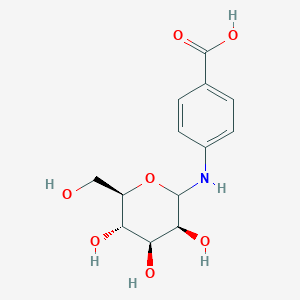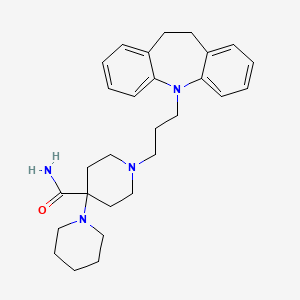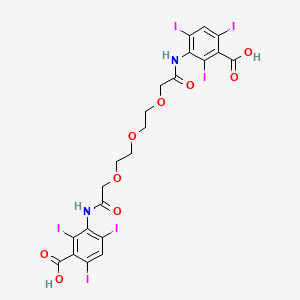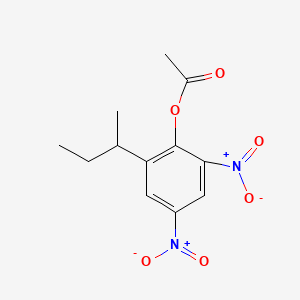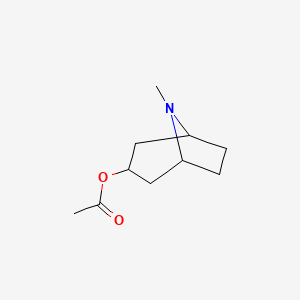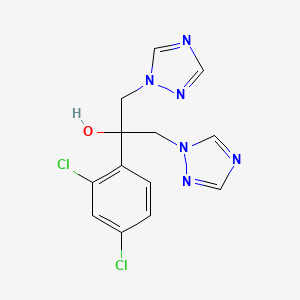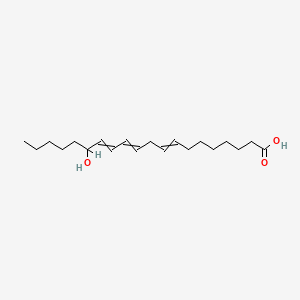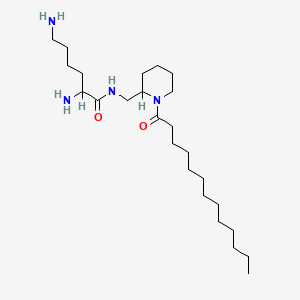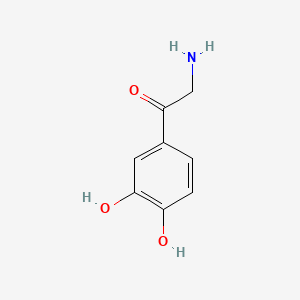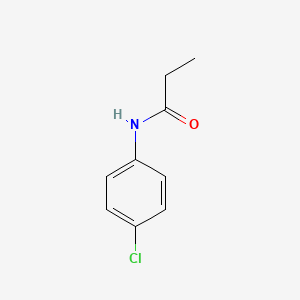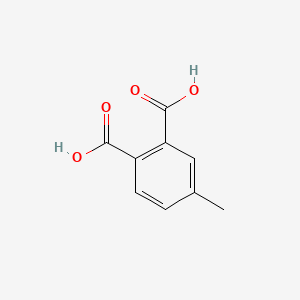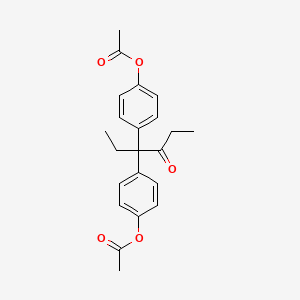
4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone is a diarylmethane.
Aplicaciones Científicas De Investigación
Mass Spectral Analysis
- The mass spectra of compounds including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate have been studied, revealing characteristic fragment ions associated with alkyl and aryl group loss, and rearrangements, aiding in understanding the compound's structural characteristics (Engel et al., 1978).
Chromatographic Analysis
- Gas-liquid chromatography has been utilized for the quantitative determination of isomeric compounds, including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate, in industrial products (Fontani et al., 1969).
Bioremediation Studies
- Research has been conducted on the bioremediation of environmental pollutants like Bisphenol A, where derivatives including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate were studied for their degradation capabilities (Chhaya & Gupte, 2013).
Cancer Research
- 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate has been synthesized and evaluated in studies related to its potential for inhibiting tumor growth in breast cancer cell lines (Kranzfelder et al., 2004).
Estrogen Receptor Binding Studies
- This compound has been involved in studies examining its binding affinity to estrogen receptors, which is significant in understanding its interaction with biological systems (Landvatter & Katzenellenbogen, 1982).
Material Science Applications
- The compound has been included in the synthesis of various high molecular polymers, showcasing its utility in materials science (Saeed et al., 2008).
Chemopreventive Studies
- Studies have evaluated derivatives of 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate for their potential in chemoprevention, particularly in the context of lung cancer cells (Lee et al., 2012).
Environmental Pollution Studies
- Research on the metabolism of Bisphenol A by bacteria has included compounds structurally related to 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate, highlighting its significance in environmental pollution studies (Spivack et al., 1994).
Neuroinflammatory Disease Research
- The compound's derivatives have been examined for their effects on neuro-inflammatory diseases, providing insights into potential therapeutic applications (Kim et al., 2014).
Propiedades
Número CAS |
18922-12-8 |
|---|---|
Nombre del producto |
4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate |
Fórmula molecular |
C22H24O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
[4-[3-(4-acetyloxyphenyl)-4-oxohexan-3-yl]phenyl] acetate |
InChI |
InChI=1S/C22H24O5/c1-5-21(25)22(6-2,17-7-11-19(12-8-17)26-15(3)23)18-9-13-20(14-10-18)27-16(4)24/h7-14H,5-6H2,1-4H3 |
Clave InChI |
IKCMGESKFZLMGO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
SMILES canónico |
CCC(=O)C(CC)(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Otros números CAS |
18922-12-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



